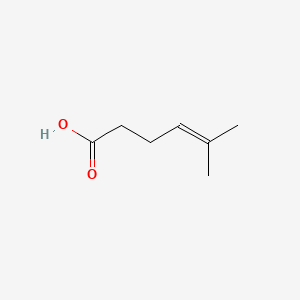

5-Methyl-4-hexenoic acid

Übersicht

Beschreibung

5-Methyl-4-hexenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Methyl-4-hexenoic acid (CAS 5636-65-7) is a branched-chain unsaturated fatty acid with the molecular formula CHO and a molecular weight of 128.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realm of flavoring agents and its implications in various biochemical processes. This article explores the biological activity of this compound, detailing its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 128.17 g/mol |

| InChIKey | YJJLHGCCADOOPZ-UHFFFAOYSA-N |

| LogP (XLogP3-AA) | 1.7 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Flavoring Agent

This compound is primarily recognized for its use as a flavoring agent in food products. It is noted for its medium fatty odor strength and is utilized in cheese, butter, and fruit flavors to impart a "natural fruit" note. The recommended usage levels in consumer products range from 0.05 to 5 ppm, indicating its effectiveness even at low concentrations .

Antimicrobial Properties

Research has indicated that unsaturated fatty acids, including this compound, may possess antimicrobial properties. A study highlighted that certain branched-chain fatty acids can inhibit the growth of specific bacteria, suggesting a potential role for this compound in food preservation and safety .

Case Studies

Research Findings

Recent studies have focused on understanding the biochemical pathways involving branched-chain fatty acids like this compound:

- Bacterial Metabolism : Investigations into how bacteria metabolize these compounds have revealed insights into their roles in both human health and food science. For instance, specific bacteria can utilize these fatty acids as carbon sources, which may influence their growth dynamics and interactions within ecosystems .

- Sensory Properties : The sensory characteristics of compounds like this compound have been evaluated through gas chromatography-mass spectrometry (GC-MS), revealing how they contribute to flavor profiles in food products .

Eigenschaften

IUPAC Name |

5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJLHGCCADOOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5636-65-7 | |

| Record name | 5-Methyl-4-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-4-HEXENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V08PR1DQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-Methyl-4-hexenoic acid undergo photochemical reactions?

A1: Yes, this compound can participate in photoinduced electron-transfer reactions, leading to cyclization. Research has shown that using sterically hindered photosensitizers can improve both product yields and quantum yields in these reactions. One example is the anti-Markovnikov lactonization of this compound to its corresponding gamma-lactone. []

Q2: What are the decomposition products of compounds containing the this compound moiety?

A2: Studies on Prenazone, a pyrazolidinedione derivative containing the this compound structure, reveal its decomposition products under specific conditions. When an aqueous solution of Prenazone sodium salt is subjected to accelerated aging at 80°C in both anaerobic and aerobic conditions, it decomposes into several compounds. These include N,N'-diphenylhydrazide-5-methyl-4-hexenoic acid, N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid, N,N'-diphenylhydrazide-2-carboxy-2-hydroxy-5-methyl-4-hexenoic acid, and trans- and cis-azobenzene. []

Q3: How can this compound be used in chemical synthesis?

A3: this compound serves as a valuable building block in synthesizing complex molecules. One example is the preparation of 2,5-bis(1,1-dimethyl-4-hexyloxycarbonyl-butyl) hydroquinone. This process involves a Friedel-Crafts reaction between this compound and ethyl hydroquinone. []

Q4: Does the stereochemistry of molecules interacting with this compound derivatives affect reaction outcomes?

A4: Yes, studies using chiral N-alkylpyridinium photosensitizers, derived from reactions with compounds like this compound, demonstrate the impact of stereochemistry. Asymmetric quenching of the chiral triplet excited state was observed when using enantiomerically pure 1,2-diaminocyclohexane as a quencher. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.